5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXY-5-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique triazole ring structure, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXY-5-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of various functional groups. Common synthetic routes may involve the use of reagents such as hydrazine, chloroformates, and methoxyphenyl derivatives under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXY-5-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives with comparable structures and functional groups. Examples include:
- 5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXY-5-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
- 5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXY-5-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Uniqueness
What sets this compound apart is its specific combination of functional groups and the stability of its triazole ring, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H21ClN6O4 |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
5-amino-1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C20H21ClN6O4/c1-11-4-6-16(31-3)14(8-11)24-20(29)18-19(22)27(26-25-18)10-17(28)23-12-5-7-15(30-2)13(21)9-12/h4-9H,10,22H2,1-3H3,(H,23,28)(H,24,29) |
InChI Key |
CKMMPFQVLJDWPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=C(C=C3)OC)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.